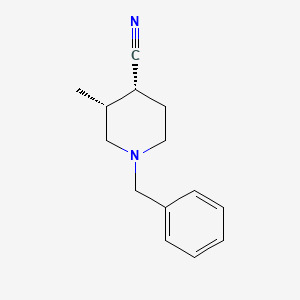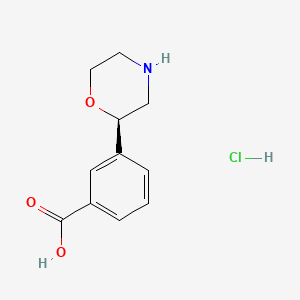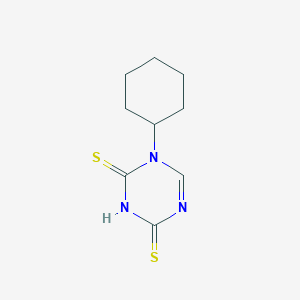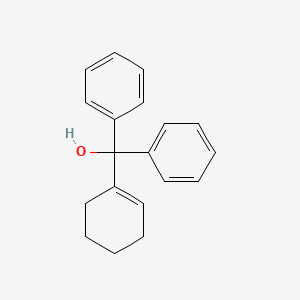
N,N'-bis(1-ethylpyridin-1-ium-2-yl)-N,N'-dipyridin-2-yldecane-1,10-diamine;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes pyridine rings and a decane backbone, making it an interesting subject for research in chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide typically involves multiple steps, including the formation of pyridine derivatives and their subsequent coupling with a decane diamine backbone. Common reagents used in these reactions include benzotriazol-1-ol, N-(3-dimethylaminopropyl)-N-ethylcarbodiimide, and dichloromethane . The reaction conditions often involve heating and the use of inert atmospheres to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridine rings or the decane backbone.
Substitution: Substitution reactions can occur at the pyridine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.
科学的研究の応用
N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Possible use in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N,N’-bis(1-methylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide
- N,N’-bis(1-propylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide
Uniqueness
N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide stands out due to its specific ethyl substituents on the pyridine rings, which can influence its binding affinity and reactivity compared to similar compounds with different alkyl groups.
特性
CAS番号 |
7248-20-6 |
|---|---|
分子式 |
C34H46IN6+ |
分子量 |
665.7 g/mol |
IUPAC名 |
N,N'-bis(1-ethylpyridin-1-ium-2-yl)-N,N'-dipyridin-2-yldecane-1,10-diamine;iodide |
InChI |
InChI=1S/C34H46N6.HI/c1-3-37-27-19-13-23-33(37)39(31-21-11-15-25-35-31)29-17-9-7-5-6-8-10-18-30-40(32-22-12-16-26-36-32)34-24-14-20-28-38(34)4-2;/h11-16,19-28H,3-10,17-18,29-30H2,1-2H3;1H/q+2;/p-1 |
InChIキー |
URNSOCOQGLXBNL-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=CC=CC=C1N(CCCCCCCCCCN(C2=CC=CC=N2)C3=CC=CC=[N+]3CC)C4=CC=CC=N4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)



![[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B14007224.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)

![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)

![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)


